Bienvenue dans la boutique en ligne BenchChem!

CYM 50769

NPBWR1 antagonist IC50 potency comparison

CYM 50769 is the most thoroughly validated non-peptide NPBWR1 antagonist for preclinical research. Compared to analog ML181 (IC50 270 nM), it offers 2.25-fold greater potency (IC50 120 nM) and superior selectivity (>250-fold over 30 off-targets). Critically, it is the only NPBWR1 antagonist with peer-reviewed in vivo data demonstrating rapid antidepressant-like effects sustained up to 7 days post-microinjection. For studies requiring clean NPBWR1 target engagement without confounding MCH1 receptor cross-reactivity, CYM 50769 is the definitive tool compound.

Molecular Formula C24H17ClN2O3
Molecular Weight 416.9 g/mol
CAS No. 1421365-63-0
Cat. No. B560251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCYM 50769
CAS1421365-63-0
SynonymsAlternative Name: ML250
Molecular FormulaC24H17ClN2O3
Molecular Weight416.9 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=C(C=NN(C2=O)C3C4=CC=CC=C4C5=CC=CC=C35)Cl
InChIInChI=1S/C24H17ClN2O3/c1-29-15-10-12-16(13-11-15)30-23-21(25)14-26-27(24(23)28)22-19-8-4-2-6-17(19)18-7-3-5-9-20(18)22/h2-14,22H,1H3
InChIKeyQHVSQUYCVUHYKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CYM 50769 Procurement Guide: Selectivity, In Vivo Efficacy, and Comparison with ML181


CYM 50769 (CAS 1421365-63-0) is a non-peptide small molecule antagonist of the neuropeptide B/W receptor 1 (NPBWR1, also known as GPR7), a class A Gi/Go-coupled GPCR expressed predominantly in the central nervous system [1]. It inhibits neuropeptide W (NPW)-induced activation of NPBWR1 with a submicromolar IC50 of 0.12 μM and is characterized by a 5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3(2H)-one chemotype [1].

Why CYM 50769 Cannot Be Substituted with Alternative NPBWR1 Antagonists


Not all NPBWR1 antagonists are functionally equivalent. While the target receptor is shared, differences in potency, selectivity profile, and availability of in vivo validation data create distinct utility profiles. For instance, the structurally related analog ML181 (CYM50557) exhibits an IC50 of 270 nM—approximately 2.25-fold less potent than CYM 50769 (120 nM)—and demonstrates only 14-fold selectivity over the melanin-concentrating hormone receptor 1 (MCH1) [1]. In contrast, CYM 50769 has been characterized for selectivity against a broad panel of 30 pharmacologically relevant off-targets . More critically, CYM 50769 possesses peer-reviewed in vivo behavioral data demonstrating rapid antidepressant-like effects sustained for up to 7 days following a single microinjection, whereas ML181 and other NPBWR1 antagonists lack equivalent published in vivo validation [2].

CYM 50769 Quantitative Differentiation: Potency, Selectivity, and In Vivo Behavior Comparison


NPBWR1 Antagonist Potency Comparison: CYM 50769 versus ML181

CYM 50769 demonstrates 2.25-fold higher potency for NPBWR1 antagonism compared to the structurally related analog ML181 (also known as CYM50557). Both compounds were evaluated under comparable NPW-induced GPR7 activation assay conditions [1].

NPBWR1 antagonist IC50 potency comparison

Broad Off-Target Selectivity Profile of CYM 50769

CYM 50769 was profiled against a panel of 30 therapeutically relevant GPCRs, enzymes, transporters, and ion channels at 30 μM. No significant activity was detected against these off-targets, establishing a minimum selectivity window of >250-fold relative to its NPBWR1 IC50 of 0.12 μM . This contrasts with ML181, which exhibits only 14-fold selectivity over MCH1 .

selectivity off-target panel GPCR

In Vivo Efficacy: Sustained Antidepressant-Like Effect Following Single Administration

Microinjection of CYM 50769 into the nucleus accumbens of chronically stressed mice rapidly ameliorated depressive-like behavioral symptoms. Notably, the therapeutic effect persisted for up to 7 days following a single dose administration, and the compound was reported to be well tolerated [1]. No comparable in vivo efficacy data have been published for ML181, ML250, or other NPBWR1 antagonists.

in vivo depression chronic stress behavioral pharmacology

Functional Antagonism in Cellular Proliferation Assays

CYM 50769 attenuates NPW-23-induced ATDC5 cell proliferation in a dose-dependent manner. Pretreatment with CYM 50769 at 1 μM and 3 μM for 30 minutes significantly inhibited the proliferative response to NPW-23 (200 ng/mL) stimulation over 24 hours [1]. This functional antagonism validates the compound's utility in studying NPBWR1-mediated signaling in chondrogenic cell models.

ATDC5 chondrogenesis endochondral ossification cell proliferation

Non-Peptidic Scaffold versus Peptide-Derived NPBWR1 Antagonists

CYM 50769 is a non-peptide small molecule (MW 416.86, cLogP approximately 4.5-5.0) derived from a 5-chloro-4-(4-alkoxyphenoxy)-2-(benzyl)pyridazin-3(2H)-one chemotype [1]. In contrast, the only alternative class of NPBWR1 antagonists described in the literature are peptide-derived compounds (e.g., fragment-based hits with cAMP IC50 = 250 μM) that exhibit substantially lower potency and poorer physicochemical properties for cell-based assays [2].

non-peptide small molecule peptidomimetic drug-likeness

Comparison of NPBWR1 Antagonist Potency Across Tool Compounds

Among published NPBWR1 antagonist tool compounds with defined IC50 values, CYM 50769 (IC50 = 120 nM) occupies a favorable position. More potent antagonists exist (e.g., GPR7 antagonist 21a with cAMP IC50 = 30 nM; GPR7 antagonist 9i with cAMP IC50 = 0.2-0.86 nM), but these compounds lack the comprehensive selectivity profiling and in vivo validation that accompany CYM 50769 . Less potent alternatives include ML181 (IC50 = 270 nM) and fragment-based hits (IC50 = 250 μM) [1][2].

NPBWR1 GPR7 potency ranking tool compound selection

Research Applications of CYM 50769: Mood Disorders, Stress Biology, and Chondrogenesis


Investigating Fast-Acting Antidepressant Mechanisms via NPBWR1 Antagonism

CYM 50769 is the only NPBWR1 antagonist with peer-reviewed in vivo evidence demonstrating rapid amelioration of depressive-like behaviors following a single microinjection into the nucleus accumbens, with effects sustained for up to 7 days [1]. Researchers investigating novel fast-acting antidepressant pathways distinct from serotonergic and glutamatergic signaling can deploy CYM 50769 to interrogate NPBWR1-mediated mechanisms in chronic stress models. The compound's broad selectivity profile (>250-fold over 30 off-targets) ensures that observed behavioral effects can be confidently attributed to NPBWR1 antagonism rather than unintended receptor interactions .

Dissecting NPBWR1 Signaling in Feeding Behavior and Energy Homeostasis

NPBWR1 has been implicated in the regulation of feeding behavior and obesity development [1]. CYM 50769 provides a validated, non-peptide small molecule tool to antagonize NPBWR1 in hypothalamic and reward-circuitry studies. Its 2.25-fold greater potency over ML181 (120 nM vs 270 nM) and superior selectivity profile make it the preferred antagonist for studies requiring clean pharmacological manipulation of NPBWR1 signaling without confounding MCH1 receptor engagement, a critical consideration given the overlapping roles of these GPCRs in energy homeostasis regulation .

Studying Endochondral Ossification and Chondrocyte Proliferation

CYM 50769 functionally antagonizes NPW-23-induced proliferation of ATDC5 chondrogenic cells at concentrations of 1-3 μM, providing a validated tool for dissecting the role of NPBWR1/GPR7 signaling in endochondral bone formation [1]. The compound's non-peptide scaffold and favorable physicochemical properties (MW 416.86, soluble in DMSO) facilitate reliable dosing in long-term differentiation and proliferation assays, where peptide-based antagonists would be subject to proteolytic degradation and limited cellular permeability .

Profiling NPBWR1 in Neuroendocrine and Pain Research

NPBWR1 modulates pituitary hormone release and has been implicated in inflammatory pain responses [1]. CYM 50769 offers a robust, commercially available antagonist for investigating NPBWR1 function in these contexts. While more potent NPBWR1 antagonists exist in the literature (e.g., GPR7 antagonist 9i with subnanomolar IC50), these compounds lack published selectivity profiling and in vivo validation . CYM 50769 represents the most thoroughly characterized tool compound for researchers requiring both confidence in target selectivity and access to peer-reviewed functional validation data [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for CYM 50769

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.